Product packaging for L-ORNITHINE:HCL (5-13C; 4,4,5,5-D4)(Cat. No.:)

L-ORNITHINE:HCL (5-13C; 4,4,5,5-D4)

Cat. No.: B1579826
M. Wt: 173.64
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ornithine:HCl (5-13C; 4,4,5,5-D4) is a stable isotope-labeled form of the amino acid L-Ornithine hydrochloride, specifically enriched with Carbon-13 at the 5-position and Deuterium at the 4,4,5,5 positions. This labeling pattern makes it an essential tool as an internal standard in mass spectrometry-based quantitative assays, ensuring high accuracy and precision in the measurement of ornithine levels in complex biological samples. L-Ornithine is a non-proteinogenic amino acid that plays a central role in the urea cycle, which is critical for the disposal of excess nitrogen (ammonia) from the body . Its metabolism to L-arginine also influences growth hormone release, immune function, and protein synthesis, making it a compound of interest in studying metabolic disorders, liver function, and wound healing . The dual labeling with Carbon-13 and Deuterium in this compound provides a unique molecular signature that minimizes interference in analytical procedures, facilitating detailed research into nitrogen metabolism, polyamine synthesis, and amino acid transport mechanisms. By incorporating this labeled ornithine into in vitro or preclinical study systems, researchers can precisely track metabolic fluxes and elucidate biochemical pathways. This product is intended for research purposes as a biochemical reagent. It is strictly for Research Use Only and is not approved for use in humans, as a diagnostic agent, or for any other clinical applications.

Properties

Molecular Weight

173.64

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Integrity of L Ornithine:hcl 5 ¹³c; 4,4,5,5 D₄

Methodologies for Isotopic Synthesis of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄)

The synthesis of this multi-labeled compound is a complex process that requires precise control over chemical reactions to introduce isotopes at specific positions within the L-ornithine molecule.

Chemical Synthetic Routes for Specific Positional ¹³C Incorporation

The introduction of a ¹³C atom at the 5-position of L-ornithine often involves a multi-step chemical synthesis. A common strategy starts with a precursor molecule where the carbon atom destined to be C-5 is already a ¹³C-labeled functional group. For instance, a synthesis could commence with a ¹³C-labeled cyanide, which is then used to extend a carbon chain.

A plausible synthetic pathway could involve the use of a protected L-glutamic acid derivative. The C-5 carboxyl group of glutamic acid can be reduced to an alcohol, converted to a leaving group, and then displaced by a ¹³C-labeled cyanide. Subsequent reduction of the nitrile to an amine and deprotection steps would yield L-ornithine with the desired ¹³C label at the 5-position. Another approach might utilize a protected form of 2-amino-4-cyanobutanoic acid as a key intermediate. chemicalbook.com

Deuteration Strategies for Hydrogens at Positions 4 and 5

Deuteration at the 4th and 5th positions of L-ornithine can be achieved through several methods. One common approach involves the reduction of a suitable precursor containing double or triple bonds at or near these positions using deuterium (B1214612) gas (D₂) in the presence of a catalyst like platinum oxide. chemicalbook.com For example, a precursor with a double bond between C4 and C5 could be catalytically reduced with D₂ to introduce deuterium atoms at these positions.

Alternatively, deuterated reagents can be employed in specific chemical reactions. For instance, the reduction of a carbonyl group at position 4 or 5 with a deuteride (B1239839) source, such as sodium borodeuteride (NaBD₄), can introduce deuterium. The synthesis of L-Ornithine hydrochloride (4,4,5,5-D4) often involves such specialized techniques using deuterated reagents. evitachem.com Enantioselective deuteration methods are also being developed to achieve high stereoselectivity without the need for external chiral sources. nih.gov

Integrated Multi-Isotope Labeling Techniques

The production of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) requires the integration of both ¹³C and deuterium labeling steps into a single, cohesive synthetic strategy. This often involves a carefully planned sequence of reactions where the ¹³C-labeled precursor is subjected to deuteration reactions. The order of these steps is critical to avoid isotopic scrambling or loss of the labels.

For example, the ¹³C-labeled intermediate could first be synthesized, followed by the introduction of deuterium at the 4 and 5 positions. Purification after each major step, often using techniques like chromatography, is essential to isolate the desired isotopically labeled compound from byproducts and unreacted materials. evitachem.com

Rigorous Characterization of Isotopic Enrichment and Purity

Following synthesis, the final product must undergo rigorous analysis to confirm its chemical purity and, crucially, the level and position of isotopic enrichment.

Analytical Techniques for ¹³C Enrichment Verification

Several analytical methods are employed to verify the incorporation of ¹³C.

Mass Spectrometry (MS): This is a primary tool for determining isotopic enrichment. The mass spectrum of the labeled compound will show a molecular ion peak shifted by the mass of the incorporated isotope(s). For L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), the molecular weight is approximately 173.64 g/mol , reflecting the presence of one ¹³C and four deuterium atoms. isotope.com High-resolution mass spectrometry can precisely confirm the mass difference and thus the successful labeling. Isotope Ratio Mass Spectrometry (IRMS) is particularly suited for quantifying the abundance of ¹³CO₂ after combustion of the sample, providing a precise measure of ¹³C enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy directly detects the ¹³C nucleus, providing information about its chemical environment and confirming its position within the molecule. The presence of a signal corresponding to the C-5 carbon with a significantly higher intensity than natural abundance confirms successful labeling. ¹H NMR can also be used to determine ¹³C enrichment in nonprotonated carbon atoms by analyzing the unresolved ¹³C satellites of protons bonded to adjacent carbons. nih.gov

Deuterium Labeling Quantification Methodologies

The extent and location of deuterium incorporation are also determined using a combination of analytical techniques.

Mass Spectrometry (MS): As with ¹³C, mass spectrometry is a key technique for quantifying deuterium labeling. The increase in molecular weight corresponding to the number of incorporated deuterium atoms is readily observed. evitachem.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help pinpoint the location of the deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²H NMR (Deuterium NMR) can directly detect the deuterium nuclei, confirming their presence and position. More commonly, ¹H NMR is used, where the disappearance or reduction in the intensity of proton signals at the 4 and 5 positions indicates successful deuteration.

Assessment of Stereochemical Purity for Metabolic Research

The stereochemical integrity of isotopically labeled compounds is a cornerstone of reliable metabolic research. In studies utilizing tracers like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), ensuring high enantiomeric purity is critical because biological systems, particularly enzymes, are exquisitely stereospecific. nih.govnih.gov The presence of the unnatural D-enantiomer can lead to flawed interpretations of metabolic pathways, as it may be metabolized through different routes, at different rates, or act as an inhibitor of key enzymes. nih.govnih.gov Therefore, rigorous analytical assessment is required to quantify the enantiomeric excess and validate the compound's suitability for tracing in vivo metabolic processes.

A variety of analytical methods are employed to resolve and quantify the enantiomers of amino acids. The choice of technique often depends on the required sensitivity, sample complexity, and available instrumentation. The primary approaches involve either direct separation on a chiral stationary phase or indirect separation following derivatization with a chiral reagent. wikipedia.orglibretexts.org

Common Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for the direct analysis of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for instance, are effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com To enhance detection sensitivity, especially for UV or fluorescence detectors, pre-column derivatization with an achiral agent that introduces a chromophore can be performed. nih.govcat-online.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and is particularly well-suited for complex biological samples. researchgate.net For chiral analysis, amino acids must first be derivatized to make them volatile. researchgate.netnih.gov This can be achieved in two ways:

Indirect Separation: The amino acid racemate is reacted with a single, pure enantiomer of a chiral derivatizing agent. This creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral GC column. libretexts.org

Direct Separation: The amino acid is derivatized with an achiral reagent to increase volatility, and the resulting derivatives are then separated on a chiral GC column. researchgate.net The coupling with mass spectrometry allows for both quantification and structural confirmation of the enantiomers. researchgate.net

Capillary Electrophoresis (CE): CE is another valuable technique known for its high separation efficiency and minimal sample consumption. nih.govnih.gov Separation is achieved based on the differential migration of the enantiomers in an electric field, typically within a capillary containing a chiral selector either in the buffer or as part of the capillary wall. nih.gov

Research Findings and Method Validation:

Research has demonstrated the successful application of these methods for determining the enantiomeric purity of various amino acids. For example, one HPLC method involved pre-column derivatization with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) followed by separation on a Pirkle-type chiral stationary phase. This approach allowed for the quantification of trace amounts (0.5%) of D-amino acids in the presence of a large excess of the corresponding L-enantiomers. nih.gov

For GC-MS applications, a common procedure involves converting amino acids into their N(O,S)-perfluoroacyl perfluoroalkyl esters, which are volatile derivatives suitable for analysis. nih.gov These derivatives can then be separated on chiral columns like Chirasil-L-Val. researchgate.netnih.gov An important consideration during sample preparation, especially when analyzing amino acids from hydrolyzed proteins or peptides, is the potential for racemization (the conversion of one enantiomer into the other) during the hydrolysis step. researchgate.netnih.gov To correct for this, hydrolysis can be performed in a deuterated acid (e.g., DCl/D₂O). Any enantiomer that inverts during this process will become labeled with deuterium, allowing for accurate quantification of the original enantiomeric composition by mass spectrometry. researchgate.netnih.gov

The validation of these analytical methods is crucial and typically assesses parameters such as selectivity, precision, linearity, and the limit of detection (LOD) and quantification (LOQ). nih.govnih.gov For metabolic tracer studies, it is essential that the analytical method can reliably detect and quantify very small percentages of the undesired enantiomer to ensure the isotopic tracer accurately reflects the metabolism of the natural L-amino acid.

The following table summarizes the key features of the primary analytical techniques used for assessing stereochemical purity.

Analytical TechniquePrinciple of SeparationDerivatization RequirementKey Advantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.comOptional (for detection enhancement), but direct analysis is possible. sigmaaldrich.comnih.govBroad applicability, direct analysis of underivatized amino acids. sigmaaldrich.com
GC-MS Separation of volatile derivatives on either an achiral (for diastereomers) or chiral column. researchgate.netMandatory (to create volatile derivatives). researchgate.netnih.govHigh sensitivity, provides structural information, can correct for racemization. researchgate.netnih.gov
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector. nih.govNot required, but can be used.High separation efficiency, very low sample consumption. nih.govnih.gov

Advanced Analytical Techniques for Tracing L Ornithine:hcl 5 ¹³c; 4,4,5,5 D₄ and Its Metabolic Products

Mass Spectrometry-Based Approaches for Isotope Ratio and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique in metabolomics, offering high sensitivity and the ability to differentiate between isotopes based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization and Fragment Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. researchgate.net For non-volatile molecules like amino acids, a chemical derivatization step is necessary to increase their volatility and thermal stability. organomation.commdpi.com This process involves chemically modifying the analyte to make it suitable for GC analysis. organomation.com

A common two-step derivatization procedure for amino acids involves esterification followed by acylation. mdpi.com For instance, the carboxylic acid groups can be converted to their methyl esters using 2 M HCl in methanol (B129727) (CH₃OH), and the amino, hydroxyl, and other functional groups can be subsequently reacted with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.commdpi.com When tracing L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), the deuterium (B1214612) labels on the ornithine backbone are stable during this process. However, the ¹³C label at the C5 position could be affected depending on the specific derivatization chemistry and subsequent fragmentation.

The analysis of the resulting mass spectra allows for the identification of fragment ions containing the isotopic labels. The mass shifts in these fragments compared to their unlabeled counterparts provide information about the incorporation and position of the ¹³C and deuterium atoms. For example, the trimethylsilyl (B98337) (TMS) derivative of ornithine can be analyzed by GC-MS, and the resulting fragmentation pattern can reveal the location of the isotopic labels. researchgate.nethmdb.ca

It's important to note that some derivatization procedures can alter the original molecule. For example, under certain acidic conditions used for esterification, citrulline can be converted to ornithine. mdpi.comnih.gov Therefore, careful selection and validation of the derivatization method are crucial for accurate metabolite identification and tracing.

Interactive Data Table: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
Derivatization ReagentTarget Functional Group(s)Resulting DerivativeReference(s)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Amino, Carboxyl, HydroxylTrimethylsilyl (TMS) researchgate.net
Pentafluoropropionic anhydride (PFPA)Amino, HydroxylPentafluoropropionyl (PFP) mdpi.commdpi.com
2 M HCl in Methanol (CH₃OH)CarboxylMethyl ester mdpi.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique that separates compounds in a liquid phase before they are introduced into the mass spectrometer. A significant advantage of LC-MS is its ability to analyze non-volatile and thermally labile compounds without the need for derivatization. researchgate.netnih.gov This makes it particularly well-suited for both targeted and untargeted metabolomics studies involving L-ornithine and its derivatives.

In targeted metabolomics , specific metabolites, such as the products of ornithine metabolism, are selectively monitored and quantified. lcms.cznih.govoup.com This hypothesis-driven approach is often used to validate initial findings or for routine analysis. lcms.cz Hydrophilic interaction liquid chromatography (HILIC) is a common separation technique used in LC-MS for polar metabolites like amino acids. nih.govnih.gov

Untargeted metabolomics , on the other hand, aims to measure as many metabolites as possible in a sample to provide a comprehensive snapshot of the metabolome. nih.govmdpi.combiorxiv.org This discovery-driven approach can reveal unexpected metabolic perturbations. LC-MS is a primary analytical platform for untargeted metabolomics due to its high sensitivity and broad coverage of diverse molecules. nih.gov By tracing the mass shifts caused by the ¹³C and deuterium labels from L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), researchers can identify novel metabolic pathways and downstream products of ornithine.

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Resolution and Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govresearchgate.netnih.gov This capability is crucial for distinguishing between isotopologues, which are molecules that differ only in their isotopic composition. researchgate.net For a compound like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), HRMS can resolve the mass difference between the incorporation of a ¹³C atom and a ¹⁵N atom, which would be indistinguishable with a nominal mass spectrometer. researchgate.net

The high resolving power of instruments like the Orbitrap allows for the confident identification of compounds by providing their exact mass, which can be used to determine the elemental formula. nih.govnih.govresearchgate.net This is particularly valuable in untargeted metabolomics, where the identities of many detected features are unknown. The ability to accurately measure the masses of labeled metabolites and their fragments is essential for precisely tracking the metabolic fate of the ¹³C and deuterium atoms from the administered ornithine.

Interactive Data Table: Comparison of Mass Spectrometry Techniques
TechniqueKey AdvantageApplication in Tracing Labeled OrnithineReference(s)
GC-MSHigh reproducibility, established librariesAnalysis of derivatized ornithine and its volatile metabolites researchgate.netnih.gov
LC-MSNo derivatization needed for polar compoundsTargeted and untargeted analysis of ornithine and its metabolic products in biological fluids nih.govlcms.cz
HRMSHigh mass accuracy and resolutionDistinguishing between different isotopologues of ornithine metabolites nih.govresearchgate.net
MS/MSStructural elucidationDetermining the position of isotopic labels within a metabolite nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.govnih.gov This technique is invaluable for the structural elucidation of metabolites. nih.gov The fragmentation pattern of a molecule is like a fingerprint that can be used for its identification.

In the context of tracing L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), MS/MS is used to determine the specific location of the isotopic labels within the structure of a metabolite. By comparing the fragmentation patterns of the labeled and unlabeled versions of a metabolite, researchers can deduce which parts of the molecule originated from the labeled ornithine. For example, the loss of a specific fragment containing the ¹³C or deuterium labels can pinpoint their position. This is crucial for understanding the precise biochemical transformations that the labeled ornithine has undergone. For instance, studies on ornithine lipids have used MS/MS to characterize their structure based on characteristic fragment ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying isotopically labeled compounds. Unlike mass spectrometry, which detects the mass-to-charge ratio, NMR detects the magnetic properties of atomic nuclei.

¹H-NMR and ¹³C-NMR for Positional Labeling Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to determine the structure of organic molecules and can provide detailed information about the position of isotopic labels. nih.govsigmaaldrich.comsigmaaldrich.comnih.gov

¹H-NMR provides information about the chemical environment of hydrogen atoms in a molecule. bmrb.iochemicalbook.comhmdb.ca The presence of deuterium atoms at specific positions (4,4,5,5) in the labeled ornithine will lead to the disappearance of the corresponding proton signals in the ¹H-NMR spectrum. This provides direct evidence of the deuterium incorporation and its location.

¹³C-NMR directly detects the ¹³C nucleus. nih.govhmdb.ca The single ¹³C label at the C5 position of the administered ornithine will result in a significantly enhanced signal at the corresponding chemical shift in the ¹³C-NMR spectrum of ornithine and its downstream metabolites that retain this carbon atom. The coupling between adjacent ¹³C nuclei (¹³C-¹³C coupling) can also provide information about the connectivity of carbon atoms in a molecule, which is useful for tracing metabolic pathways. nih.gov

The combination of ¹H-NMR and ¹³C-NMR allows for a comprehensive analysis of the positional labeling of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) and its metabolic products, offering complementary information to mass spectrometry-based techniques.

Deuterium NMR (²H-NMR) for Hydrogen Atom Fate Tracking

Deuterium (²H) NMR spectroscopy is a specialized technique that offers a unique window into the fate of hydrogen atoms within a metabolic system. nih.gov Unlike the more common proton (¹H) NMR, ²H-NMR specifically detects the deuterium nucleus. Given that the natural abundance of deuterium is negligible (about 0.01157%), there is virtually no background signal in biological samples. mdpi.com This allows for the clear and unambiguous tracking of deuterated metabolites following the administration of a ²H-labeled substrate like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄). mdpi.com

The primary application of ²H-NMR in this context is to monitor the transfer of deuterium atoms from the labeled ornithine to its various metabolic products. This provides invaluable information on specific enzyme-catalyzed reactions and hydrogen transfer mechanisms. nih.gov For instance, as the deuterated ornithine enters metabolic pathways, the deuterium labels can be transferred to water, other amino acids, or intermediates of the citric acid (TCA) cycle.

Research findings have demonstrated the utility of in vivo deuterium labeling for studying ornithine metabolism. nih.gov In one study investigating a patient with hyperornithinemia, hyperammonemia, and homocitrullinuria, in vivo deuterium labeling was used to trace the metabolic fate of ornithine. nih.gov Such studies can reveal disruptions in metabolic pathways. ²H-NMR can quantify the rate of deuterium incorporation into different molecular positions, providing data on flux through specific pathways. researchgate.net For example, the appearance of a ²H signal in water (²H₂O or HDO) can indicate the activity of oxidoreductase enzymes that remove hydrogen atoms from the substrate. mdpi.com

A key advantage of ²H-NMR is its ability to provide site-specific information. nih.gov By analyzing the chemical shifts in the ²H-NMR spectrum, researchers can determine which positions on a product molecule have incorporated deuterium from the original labeled ornithine. This level of detail is crucial for distinguishing between different metabolic routes.

Table 1: Hypothetical Research Findings from a ²H-NMR Study of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) Metabolism

MetaboliteDeuterium Signal DetectedInferred Metabolic Process
Glutamate-γ-semialdehyde YesOrnithine aminotransferase activity
Proline YesConversion from P5C
Glutamate (B1630785) YesP5C dehydrogenase activity
HDO (Heavy Water) YesOxidative metabolism, TCA cycle activity
Succinate Possible (low level)Entry into TCA cycle

Multi-dimensional NMR for Complex Metabolic Network Mapping

While one-dimensional NMR provides a snapshot of the metabolites present, biological samples are complex mixtures, leading to significant signal overlap that can make interpretation difficult or impossible. researchgate.net Multi-dimensional NMR spectroscopy overcomes this challenge by spreading the signals across two or more frequency axes, greatly enhancing spectral resolution. nih.govacs.org This is particularly valuable for mapping the complex metabolic networks that L-ornithine and its products are part of.

Techniques such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are exceptionally powerful for studies using L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄). nih.gov An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Since the substrate is labeled with ¹³C at a specific position (C5), the signal from this carbon and its attached protons will be distinct and easily identifiable in the 2D spectrum. As the ¹³C label is transferred to downstream metabolites, new cross-peaks appear in the HSQC spectrum, allowing for the unambiguous identification and quantification of these products. nih.gov

Other 2D NMR experiments are also vital for metabolic network mapping:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique reveals protons that are coupled to each other through chemical bonds, helping to piece together the structure of unknown metabolites. nih.gov

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond directly coupled protons to reveal entire spin systems within a molecule, which is useful for identifying amino acids and other key metabolites. nih.gov

The use of these multi-dimensional techniques allows for the de novo structural elucidation of previously uncatalogued metabolites that may arise from ornithine metabolism. acs.org By combining information from various 2D NMR experiments, a comprehensive map of the metabolic network can be constructed, showing the flow of the carbon and hydrogen atoms from the initial labeled substrate through various interconnected pathways. nih.gov Furthermore, because NMR is inherently quantitative, the peak integrals in these spectra are directly proportional to molecular concentrations, enabling the measurement of metabolic fluxes and changes in pathway activity over time. nih.govcreative-proteomics.com

Table 2: Application of Multi-dimensional NMR Techniques in Tracing L-Ornithine Metabolism

NMR TechniqueInformation GainedRelevance to L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄)
1D ¹H NMR Initial overview of major metabolites.Prone to signal overlap, difficult to trace specific labels.
2D ¹H-¹³C HSQC Correlation of ¹³C atoms with their attached protons.Directly traces the ¹³C-5 label from ornithine to its metabolic products (e.g., glutamate, proline), providing unambiguous identification. nih.gov
2D ¹H-¹H COSY Identifies adjacent protons within a molecule.Helps confirm the structure of metabolites by showing J-coupling between protons. nih.gov
2D ¹H-¹H TOCSY Identifies all protons within a coupled spin system.Useful for identifying entire molecules like proline or glutamate that are formed from the ornithine backbone. nih.gov

Integration of Multi-Omics Data for Comprehensive Metabolic Insights

To achieve a truly holistic understanding of metabolic regulation, data from NMR-based tracer studies must be contextualized within the broader biological system. The integration of multi-omics data—combining metabolomics (the study of metabolites) with genomics (genes), transcriptomics (gene expression), and proteomics (proteins)—provides a powerful, systems-level view. nih.gov This approach allows researchers to connect the observed changes in metabolic fluxes, as measured using L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), with the underlying genetic and enzymatic machinery.

For example, a tracer study might reveal a decreased conversion of ornithine to proline. By integrating transcriptomic and proteomic data, researchers can investigate whether this metabolic shift is due to:

Transcriptional Regulation: A decrease in the mRNA expression of the gene encoding ornithine aminotransferase (OAT), the enzyme that initiates this conversion. nih.gov

Post-Translational Regulation: The OAT enzyme is present but its activity is inhibited by another molecule.

Genome-scale metabolic models (GEMs) are often used as a scaffold to integrate these diverse datasets. nih.govmdpi.com These computational models contain all known metabolic reactions in an organism and the genes associated with each reaction. mdpi.com By overlaying experimental data from transcriptomics, proteomics, and metabolomics (including flux data from isotope tracing) onto the GEM, it becomes possible to predict how changes at the gene or protein level will impact metabolic pathways. nih.gov

This integrated approach has been successfully used to elucidate the complex regulation of amino acid metabolism in various contexts, from plant science to human disease. nih.govfrontiersin.org For instance, a multi-omics analysis of maize kernels identified key genes involved in regulating amino acid composition during development. nih.gov In cancer research, such approaches have revealed how tumor cells rewire amino acid metabolism to support rapid growth. frontiersin.org By applying these methods to the study of L-ornithine, researchers can build a comprehensive model that explains not only what metabolic changes are occurring but also how and why they are regulated at multiple biological levels. nih.gov

Applications in Metabolic Flux Analysis and Pathway Elucidation Using L Ornithine:hcl 5 ¹³c; 4,4,5,5 D₄

Elucidation of Urea (B33335) Cycle Dynamics

L-ornithine is a central molecule in the urea cycle, a critical pathway for the detoxification of ammonia (B1221849). nih.govnih.gov The use of isotopically labeled ornithine allows for precise tracking of its movement and transformation within this cycle.

The dual labeling of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) with both carbon-13 and deuterium (B1214612) enables the simultaneous tracing of carbon and hydrogen atoms as ornithine is converted into citrulline and subsequently into arginine. nih.govresearchgate.net This is crucial for understanding the contributions of different precursors to the synthesis of these amino acids. nih.gov Studies have shown that both dietary and plasma arginine are major precursors for citrulline synthesis. nih.gov The appearance of labeled arginine when labeled ornithine is introduced confirms the conversion of ornithine to citrulline and then to arginine. nih.gov This detailed tracking helps to elucidate the kinetics and regulation of the enzymes involved in this part of the urea cycle, such as ornithine transcarbamylase. researchgate.net

Labeled PrecursorLabeled Product(s)Key Enzymatic StepMetabolic Pathway
L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄)¹³C and/or D-labeled CitrullineOrnithine TranscarbamylaseUrea Cycle
¹³C and/or D-labeled Citrulline¹³C and/or D-labeled ArgininosuccinateArgininosuccinate SynthetaseUrea Cycle
¹³C and/or D-labeled Argininosuccinate¹³C and/or D-labeled ArginineArgininosuccinate LyaseUrea Cycle
Labeled PrecursorMeasured Labeled MetaboliteIndication
(¹⁵NH₄)Cl[¹⁵N]ureaRate of ureagenesis
(¹⁵NH₄)Cl[5-¹⁵N]glutamineAlternative nitrogen disposal pathway

Investigation of Polyamine Biosynthesis Pathways

Ornithine is the direct precursor for the synthesis of polyamines, which are essential molecules for cell growth and proliferation. nih.govnih.gov

The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine by the enzyme ornithine decarboxylase (ODC) to form putrescine. researchgate.netnih.gov By using L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), the labeled carbon and deuterium atoms can be traced into putrescine and subsequently into the higher polyamines, spermidine (B129725) and spermine (B22157). nih.gov This allows for the direct measurement of flux through the polyamine biosynthetic pathway. The rate of appearance of the labeled polyamines provides a dynamic measure of pathway activity, which can be more informative than static measurements of polyamine pool sizes. nih.gov

The use of labeled ornithine helps to uncover the intricate connections between polyamine synthesis and other metabolic pathways. For instance, the diversion of ornithine towards polyamine production can influence the availability of ornithine for the urea cycle and for proline synthesis. frontiersin.org By tracing the fate of the labeled ornithine, researchers can quantify how metabolic flux is partitioned between these competing pathways under different physiological or pathological conditions. microbenotes.com

Labeled PrecursorMetabolic Branch PointCompeting Pathways
L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄)OrnithinePolyamine Biosynthesis, Urea Cycle, Proline Synthesis

Contribution to Proline Metabolism and Interconversions

Ornithine can be converted to proline via the action of ornithine aminotransferase (OAT), which catalyzes the reversible transamination of L-ornithine to glutamate-γ-semialdehyde, a precursor of proline. researchgate.netnih.gov Studies using isotopically labeled ornithine have been instrumental in establishing the importance of this pathway. nih.gov The labeling from L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) can be followed into the proline pool, allowing for the quantification of the rate of proline formation from ornithine. nih.gov This has been crucial in understanding the relative contributions of ornithine and glutamate (B1630785) to proline biosynthesis in various cell types and tissues. nih.gov Research has shown that in some cases, ornithine can serve as the sole source for proline, supporting maximal cell growth. nih.gov

Tracing Labeled Ornithine to Proline Synthesis

One of the key applications of this labeled ornithine is in elucidating the biosynthesis of proline. Ornithine is a direct precursor to proline, and by using L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), researchers can quantify the rate of this conversion. For instance, studies in organisms like Clostridium sticklandii have demonstrated the capability of these bacteria to synthesize proline from ornithine. nih.gov The presence of the ¹³C and deuterium labels in proline molecules isolated from cells grown with the labeled ornithine provides direct evidence and allows for the quantification of this metabolic pathway. nih.gov

The conversion of ornithine to proline involves the action of ornithine aminotransferase and Δ¹-pyrroline-5-carboxylate (P5C) reductase. nih.gov By measuring the isotopic enrichment in proline, researchers can determine the flux through this pathway under different physiological conditions.

Table 1: Key Enzymes in Proline Synthesis from Ornithine

EnzymeFunction
Ornithine AminotransferaseConverts ornithine to glutamate-γ-semialdehyde, which spontaneously cyclizes to P5C.
Δ¹-Pyrroline-5-Carboxylate (P5C) ReductaseReduces P5C to proline. nih.gov

This table outlines the primary enzymes involved in the metabolic conversion of ornithine to proline.

Analysis of Bidirectional Fluxes in Amino Acid Pathways

Metabolic pathways are often not unidirectional. The ability to measure bidirectional fluxes is crucial for a complete understanding of cellular metabolism. The unique labeling pattern of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) allows for the investigation of such bidirectional reactions. For example, the interconversion between ornithine and other amino acids, such as arginine and citrulline within the urea cycle, can be studied in detail. mpbio.comnih.gov

By analyzing the distribution of the ¹³C and deuterium labels in the interconnected amino acid pools, researchers can model and quantify the forward and reverse reaction rates. This level of detail is essential for understanding how cells maintain amino acid homeostasis and respond to metabolic perturbations.

Broader Implications in Amino Acid Interconversion Networks

The use of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) extends beyond the direct pathway to proline. Ornithine is a central hub in amino acid metabolism, connecting to the urea cycle, polyamine biosynthesis, and the metabolism of glutamate and arginine. mpbio.comnih.gov By tracing the fate of the isotopic labels from ornithine, a comprehensive picture of the entire amino acid interconversion network can be constructed.

This approach provides valuable insights into how different metabolic pathways are coordinated and regulated. For example, it can help to understand how the cell partitions ornithine between competing pathways, such as proline synthesis and polyamine production, under various growth conditions or in disease states.

Methodological Advancements in ¹³C-Metabolic Flux Analysis (MFA) utilizing L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄)

The application of tracers like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) has driven significant methodological advancements in ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov ¹³C-MFA is a powerful technique that uses isotopic labeling data to calculate intracellular metabolic fluxes. nih.govfrontiersin.org

The use of multiply labeled substrates, such as the one discussed here, provides more constraints for the mathematical models used in ¹³C-MFA, leading to more precise and reliable flux estimations. nih.gov The distinct mass shifts caused by both ¹³C and deuterium allow for the use of high-resolution mass spectrometry to accurately measure the isotopic labeling patterns in various metabolites.

Recent advancements in ¹³C-MFA include the development of more sophisticated computational models and analytical techniques to handle the complex data generated from tracers like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄). These advancements have improved the accuracy and scope of metabolic flux studies, enabling a deeper understanding of cellular physiology in a wide range of organisms. nih.gov

Table 2: Research Findings from Studies Utilizing L-Ornithine Tracers

Research AreaKey FindingImplication
Proline Biosynthesis Demonstrated the direct conversion of ornithine to proline in Clostridium sticklandii. nih.govElucidated a key metabolic pathway for an important amino acid.
Fatigue Attenuation L-ornithine supplementation was found to modulate lipid and amino acid metabolism, potentially reducing physical fatigue. nih.govSuggests a role for ornithine in energy metabolism and ammonia detoxification.
Polyamine Pathway Flux A fluorinated ornithine analog was used to monitor metabolic flux through the polyamine biosynthetic pathway. nih.govProvided a method to assess the activity of this crucial pathway for cell growth.

This table summarizes key research findings where L-ornithine and its analogs have been used as tracers to investigate metabolic pathways.

Research Models and Experimental Systems Employing L Ornithine:hcl 5 ¹³c; 4,4,5,5 D₄

In Vitro Cellular Models for Metabolic Investigations

In vitro models provide a controlled environment to dissect the specific cellular functions and metabolic conversions of L-ornithine without the complexities of systemic metabolism.

Mammalian cell lines are a cornerstone of metabolic research, and the use of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) enables detailed flux analysis through various pathways. Chinese Hamster Ovary (CHO) cells, for instance, are widely used in biopharmaceutical production and metabolic engineering. synabs.be Certain CHO cell lines, such as CHO-K1, are auxotrophic for polyamines and require ornithine or putrescine supplementation for growth, as they lack arginase activity. nih.govresearchgate.net Introducing the labeled ornithine tracer into CHO cell cultures allows researchers to quantify its conversion to polyamines like putrescine, which are vital for cell proliferation and DNA replication. nih.gov

In other cell types, such as colorectal cancer cell lines (e.g., HCT116), ornithine is a key intermediate in the urea (B33335) cycle and a precursor for polyamine synthesis, which is often upregulated in cancer. mdpi.com Using L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) can help trace the diversion of ornithine into these pathways, providing insights into cancer cell metabolism and identifying potential therapeutic targets. mdpi.com While specific studies on macrophages using this exact tracer are not detailed, their role in inflammation and metabolism makes them a relevant model for tracing ornithine's involvement in arginine metabolism and nitric oxide synthesis.

Table 1: Applications of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) in Mammalian Cell Lines

Cell Line Example Research Focus Metabolic Pathway Investigated Key Findings Enabled by Tracer
Chinese Hamster Ovary (CHO) cells Biopharmaceutical Production, Metabolic Engineering Polyamine Synthesis Quantifying the rate of ornithine conversion to putrescine, spermidine (B129725), and spermine (B22157), which is essential for optimizing cell growth and protein production. nih.govresearchgate.netsigmaaldrich.com
Colorectal Cancer Cells (e.g., HCT116) Cancer Metabolism, Therapeutic Target ID Urea Cycle, Polyamine Biosynthesis Tracing the flux of ornithine from the urea cycle into the polyamine pathway, which is critical for tumor proliferation. mdpi.com
Macrophages Immunology, Inflammatory Response Arginine/Ornithine Metabolism Delineating the competition between arginase (producing ornithine and urea) and nitric oxide synthase (producing nitric oxide), which dictates inflammatory responses.

Primary cells, being directly isolated from tissues, offer a more physiologically relevant model than immortalized cell lines. L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) is used in these systems to study tissue-specific metabolism under near-native conditions. For example, in primary human keratinocytes, L-ornithine is a crucial substrate for the synthesis of urea, polyamines, and proline, a precursor for collagen. nih.gov The use of a stable isotope tracer can precisely measure the flux of ornithine into each of these pathways, helping to understand skin homeostasis and wound healing. nih.gov

Similarly, studies using cultured podocytes, specialized cells in the kidney, can employ the tracer to investigate mitochondrial function and the role of ornithine metabolism in kidney physiology. sigmaaldrich.com

Table 2: Use of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) in Primary Cell Cultures

Primary Cell Type Research Area Metabolic Process Studied Potential Insights from Tracer
Human Keratinocytes Dermatology, Wound Healing Urea Synthesis, Polyamine and Proline Production Quantifying the allocation of ornithine to pathways involved in skin barrier function and collagen synthesis. nih.gov
Podocytes Nephrology, Kidney Physiology Mitochondrial Function, Amino Acid Metabolism Investigating the role of ornithine metabolism in the energy balance and function of specialized kidney cells. sigmaaldrich.com
Human Hepatocytes Liver Function, Toxicology Urea Cycle, Detoxification Tracing the incorporation of ornithine into the urea cycle, the primary pathway for ammonia (B1221849) detoxification in the liver. sigmaaldrich.comwikipedia.org

The gut microbiome plays a significant role in host metabolism, and ornithine is a key metabolite in microbe-host interactions. Recent multi-omics studies have identified gut bacteria, such as Faecalibacterium prausnitzii, as producers of L-ornithine, which can influence host physiology and therapeutic drug efficacy. nih.gov L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) is an invaluable tool for characterizing the metabolic pathways within these microbes.

By supplementing microbial cultures with the labeled compound, researchers can trace its conversion and identify the enzymes and pathways involved. For example, bacteria can convert arginine to ornithine, or synthesize ornithine from glutamate (B1630785). nih.gov The tracer allows for the definitive mapping of these pathways and can help quantify the contribution of specific microbial species to the gut's ornithine pool. nih.govnih.gov

Table 3: Tracing Microbial Metabolism with L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄)

Microbial System Research Question Pathway Focus Methodological Advantage
Faecalibacterium prausnitzii Host-Microbe Interaction, IBD Therapeutics L-ornithine biosynthesis and secretion Elucidating how microbial-derived ornithine modulates host immune signaling pathways. nih.gov
Enteric Pathobionts (e.g., E. coli, K. pneumoniae) Pathogenesis, Arginine Metabolism Arginine-to-Ornithine Conversion, Putrescine Production Characterizing the pathways that allow pathogenic bacteria to utilize arginine and ornithine for growth and survival in the gut. nih.gov

In Vivo Animal Model Applications for Systemic Metabolic Tracing

Animal models are essential for understanding how metabolic pathways are integrated at the whole-body level. The use of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) in these models enables the tracing of ornithine's journey through different organs and its contribution to systemic metabolic homeostasis.

Rodent models are frequently used to study the urea cycle, which primarily occurs in the liver and is essential for disposing of toxic ammonia. wikipedia.org L-ornithine is a central intermediate in this cycle. wikipedia.orgdrugbank.com By administering L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) to rats or mice, researchers can track the label as it is converted to citrulline, argininosuccinate, and arginine, and ultimately see the label exit the cycle while urea is formed. This provides a dynamic view of urea cycle function and capacity.

Furthermore, these studies can reveal how ornithine is distributed to other tissues and converted into other important molecules like proline, glutamate, and polyamines. In vivo studies in rats have also utilized high doses of L-ornithine-HCl to induce experimental acute pancreatitis, providing a model to study the systemic effects of hyperornithinemia and associated organ damage, such as at the blood-brain barrier. nih.gov The use of the labeled tracer in such a model could precisely track the biodistribution of excess ornithine and its pathological consequences.

Table 4: In Vivo Applications in Rodent Models

Rodent Model Research Objective Key Organ/System Studied Data Obtained Using Tracer
Standard Rat/Mouse Urea Cycle Dynamics Liver, Kidneys Rate of urea synthesis, flux through cycle intermediates, inter-organ amino acid exchange. wikipedia.org
L-ornithine Induced Pancreatitis Rat Model Pathophysiology of Acute Pancreatitis Pancreas, Brain (Blood-Brain Barrier) Tracking the systemic distribution of ornithine and its direct effects on endothelial barrier integrity. nih.gov

The method of delivering the L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) tracer to an animal model is critical for the experimental outcome. The choice of administration route depends on the specific metabolic question being addressed.

Intravenous (IV) Infusion: This method introduces the tracer directly into the bloodstream, bypassing absorption in the gut. It is ideal for studying systemic metabolic flux and the kinetics of the urea cycle immediately following the tracer's entry into circulation. Continuous infusion can be used to achieve a metabolic steady state, allowing for precise calculation of turnover rates for ornithine and its metabolites.

Oral Gavage: Administering the tracer via gavage mimics the natural route of dietary amino acid intake. nih.gov This method is essential for studying the role of the gut and liver in "first-pass" metabolism, where a significant portion of the absorbed ornithine may be metabolized before reaching systemic circulation. It is particularly relevant for investigating the interplay between gut microbial metabolism and host metabolism. nih.gov

Intraperitoneal (IP) Injection: This route is often used in rodent studies for its convenience and ability to deliver a substance systemically. It was the method used in the L-ornithine-induced pancreatitis model. nih.gov It allows for rapid absorption into the portal circulation and the systemic circulation.

Table 5: Comparison of Tracer Administration Methods in Animal Studies

Administration Method Primary Application Key Advantage Relevant Research Area
Intravenous (IV) Infusion Systemic metabolic flux analysis Bypasses gut absorption, allows precise control over plasma concentration. Urea cycle kinetics, whole-body protein turnover.
Oral Gavage First-pass metabolism, gut-liver axis Mimics dietary intake, allows study of absorption and microbial interaction. Gut microbiome studies, nutritional biochemistry. nih.govnih.gov
Intraperitoneal (IP) Injection Systemic delivery in experimental models Rapid systemic availability, procedural simplicity. Inducing metabolic states (e.g., hyperornithinemia), general biodistribution studies. nih.gov

Tissue-Specific Metabolic Profiling

Tissue-specific metabolic profiling involves the analysis of metabolites within different tissues to understand their unique biochemical functions and responses. Introducing L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) into an in vivo model allows researchers to trace the fate of ornithine across various organs, revealing how its metabolism is compartmentalized throughout the body. nih.gov This approach is crucial because the metabolic role of ornithine varies significantly from one tissue to another. mdpi.com

In such studies, the labeled compound is administered, and after a designated period, tissue samples are collected from various organs like the liver, brain, kidneys, and muscle. Metabolites are then extracted and analyzed, typically by mass spectrometry, to identify and quantify the labeled downstream products. This provides a dynamic map of ornithine utilization.

Detailed Research Findings:

Brain: In the brain, a primary metabolic fate of ornithine is its conversion to the neurotransmitters glutamate and GABA via the ornithine aminotransferase pathway. researchgate.netnih.gov Studies using labeled precursors have shown that ornithine can influence brain energy metabolism, with potential sedative effects linked to increased GABA synthesis. nih.gov Tracing with L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) can precisely quantify the flux through this pathway, providing insights into neuronal activity and disorders.

Liver: The liver is the central hub for the urea cycle, where ornithine is a critical intermediate for the detoxification of ammonia. mdpi.com Labeled ornithine can be used to assess the capacity and efficiency of the urea cycle. Following administration of the tracer, the appearance of ¹³C and deuterium (B1214612) labels in downstream intermediates like citrulline and arginine, as well as in urea itself, provides a direct measure of cycle function. mdpi.com

Kidney: The kidneys are also involved in amino acid metabolism. Research has shown that after the administration of L-ornithine, levels of related metabolites can change specifically in the kidneys, potentially due to ornithine's interaction with the renal segment of the urea cycle and other amino acid transport systems. nih.gov

Tumor Tissues: Ornithine metabolism is often reprogrammed in cancer cells. Ornithine is the precursor for polyamine synthesis, a pathway crucial for cell proliferation, which is catalyzed by the enzyme ornithine decarboxylase (ODC). nih.gov Tracking the conversion of labeled ornithine into polyamines like putrescine, spermidine, and spermine can serve as a metabolic indicator of cancer cell proliferation and a potential target for therapeutic intervention. nih.govnih.gov

The following interactive table summarizes the application of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) in tissue-specific metabolic profiling.

Table 1: Applications in Tissue-Specific Metabolic Profiling

Tissue/Organ Key Metabolic Pathway Investigated Labeled Metabolites Measured Research Focus
Brain Ornithine Aminotransferase Pathway Glutamate, GABA, Pyrroline-5-Carboxylate Neurotransmitter synthesis, brain energy metabolism, neurological disorders. researchgate.netnih.gov
Liver Urea Cycle Citrulline, Argininosuccinate, Arginine, Urea Ammonia detoxification, liver function, hepatic encephalopathy. mdpi.com
Kidney Amino Acid Homeostasis / Urea Cycle Aspartate, Citrulline Renal function, inter-organ amino acid exchange. nih.gov

| Tumor Cells | Polyamine Synthesis | Putrescine, Spermidine, Spermine | Cancer cell proliferation, oncogenic signaling, therapeutic targets. nih.gov |

Ex Vivo Organ Perfusion Studies

Ex vivo organ perfusion is an advanced research technique where an organ is sustained in a viable state outside the body by circulating a specially formulated, oxygenated nutrient solution (perfusate). nih.govfrontiersin.org This system creates a highly controlled environment to study organ physiology and metabolism in isolation, free from systemic influences. nih.gov The introduction of stable isotope tracers like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) into the perfusate is a powerful method to investigate the intrinsic metabolic capabilities of a single organ. nih.gov

In a typical experiment, an organ such as a liver or brain is harvested and connected to a perfusion device. researchgate.net The labeled ornithine is added to the perfusate, and samples of the solution and tissue are collected over time. This allows for a detailed analysis of how the organ uptakes, metabolizes, and releases the compound and its derivatives.

Detailed Research Findings:

Ex vivo studies provide a bridge between in vitro cell cultures and complex in vivo models. For instance, incubating brain cortical tissue slices—a form of ex vivo model—with L-ornithine has been used to probe its direct effects on brain energy metabolism. nih.gov Such experiments demonstrated that ornithine metabolism could significantly alter the levels of key metabolites like glutamate. nih.gov

Expanding this to whole-organ perfusion allows for more comprehensive physiological assessment. For example, a liver being prepared for transplantation could be perfused ex vivo with a solution containing L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) to assess its metabolic viability. By measuring the rate of labeled urea production, clinicians and researchers can gain a quantitative measure of the liver's ammonia-detoxifying function before transplantation. nih.gov Similarly, perfusing a kidney can reveal details about its specific role in amino acid handling and filtration.

The interactive table below outlines a model for an ex vivo organ perfusion study using the labeled compound.

Table 2: Model for Ex Vivo Organ Perfusion Study

Parameter Description
Organ Model Isolated perfused liver from a large animal model (e.g., porcine). frontiersin.org
Perfusion System Normothermic machine perfusion (NMP) device with an oxygenated, nutrient-rich perfusate. frontiersin.orgresearchgate.net
Tracer L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) added to the perfusate at a known concentration.
Experimental Goal To quantify the rate of urea synthesis and polyamine production as markers of liver metabolic function and health.
Sampling Serial collection of perfusate and intermittent liver tissue biopsies. mdpi.com
Analytical Method UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) to measure isotopic enrichment in ornithine, citrulline, arginine, urea, and putrescine. mdpi.com

| Key Outcome | Determination of the liver's capacity to metabolize ornithine through the urea cycle and polyamine pathways, providing a functional assessment of the isolated organ. |

Advanced Research Concepts and Future Directions with L Ornithine:hcl 5 ¹³c; 4,4,5,5 D₄

Development of Quantitative Metabolic Models Incorporating L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) Data

Quantitative metabolic models, such as those developed through ¹³C-Metabolic Flux Analysis (¹³C-MFA), are essential for understanding the operational state of cellular metabolism. These models calculate the rates (fluxes) of intracellular reactions by tracking the incorporation of labeled atoms from a tracer into various metabolites. The dual-labeling of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) provides a richer dataset, leading to more accurate and highly resolved metabolic models.

The ¹³C label at the 5-carbon position tracks the fate of the ornithine backbone as it is converted into downstream products like proline, glutamate (B1630785), and polyamines. Simultaneously, the four deuterium (B1214612) atoms on the 4th and 5th carbons provide additional, orthogonal information. This dual-tracer approach within a single molecule can help resolve complex metabolic questions:

Distinguishing Converging Pathways: If multiple pathways lead to the same metabolite, the unique isotopic signature (isotopologue distribution) imparted by L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) can help disentangle the relative contributions of each pathway.

Quantifying Anaplerotic and Cataplerotic Fluxes: The tracer can be used to follow ornithine's entry into and exit from the Tricarboxylic Acid (TCA) cycle via glutamate, providing precise measurements of fluxes that replenish or drain cycle intermediates.

Improving Model Constraints: The additional data points from the deuterium labels serve as extra constraints in the mathematical models used for flux calculations, reducing uncertainty and improving the accuracy of the estimated flux values. nih.gov

ParameterUnlabeled L-OrnithineL-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄)Information Gained from Tracer
Precursor L-OrnithineL-Ornithine (¹³C₁, D₄)Introduction of a heavy isotope signature.
Product 1 L-ProlineL-Proline (¹³C₁, D₃/D₄)Tracks conversion via Pyrroline-5-Carboxylate, measures flux through this pathway.
Product 2 L-GlutamateL-Glutamate (¹³C₁, D₃/D₄)Quantifies ornithine's contribution to the glutamate pool via Ornithine Aminotransferase.
Product 3 PutrescinePutrescine (¹³C₀, D₄)Measures flux through Ornithine Decarboxylase by tracking the loss of the ¹³C label as ¹³CO₂.

Table 1: Example of how L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) data can be incorporated into metabolic models. The table illustrates how the unique isotopic signature of the tracer is transferred to key downstream metabolites, providing quantifiable data for flux analysis.

Discovery of Novel Metabolic By-products and Undiscovered Pathways using Advanced Tracing

Stable isotope tracing is a powerful tool for identifying previously unknown metabolic activities. pnas.org When cells are supplied with a labeled substrate like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄), mass spectrometry can detect metabolites that incorporate the heavy isotopes. If a labeled compound appears that is not part of a known pathway, it suggests the existence of a novel biotransformation. nih.gov

Comprehensive tracing experiments using ¹³C-labeled amino acids have successfully identified numerous metabolic by-products in cell cultures, some of which were previously unreported. pnas.org For example, studies have revealed that citrulline and ornithine can be derived from arginine metabolism in Chinese Hamster Ovary (CHO) cells. pnas.org Using a dual-labeled tracer like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) enhances this discovery potential. The distinct mass shift of +5 atomic mass units (1 from ¹³C and 4 from D) creates a unique signature that is easily distinguished from the background metabolome, making it easier to identify ornithine-derived compounds. This approach could uncover:

Novel catabolic products of ornithine.

Uncharacterized enzymatic side-activities where ornithine is used as a non-canonical substrate.

New connections between ornithine metabolism and other pathways, such as fatty acid or secondary metabolite synthesis. pnas.org

Integration with Functional Genomics and Proteomics for Systems Biology Insights

A systems biology approach aims to understand the complex interactions between different biological layers, from genes to proteins to metabolites. nih.gov Integrating data from L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) tracing with functional genomics (e.g., transcriptomics) and proteomics provides a more complete and mechanistic understanding of metabolic regulation. metwarebio.comnih.gov

This multi-omics strategy allows researchers to connect observed changes in metabolic fluxes with their underlying molecular drivers. metwarebio.com For instance:

If tracer data reveals a significant increase in the flux from ornithine to polyamines, proteomics can determine if this correlates with an upregulation of the rate-limiting enzyme, Ornithine Decarboxylase (ODC). nih.gov

Conversely, if a metabolic pathway is active but the corresponding enzymes are not highly expressed, it may point to regulation at the post-translational or allosteric level.

Combining metabolomics with proteogenomics can link specific genetic mutations to altered protein expression and subsequent changes in metabolic pathway utilization. metwarebio.com

This integrated approach moves beyond simply mapping pathways to understanding how they are dynamically regulated in response to different conditions, providing a holistic view of cellular physiology. nih.govyoutube.com

Methodological Innovations in Isotopic Tracing and Data Analysis

The use of complex tracers like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) drives and benefits from methodological innovations in analytical chemistry and data analysis. nih.govconfex.com The ability to accurately measure and interpret the intricate labeling patterns generated by such tracers depends on advanced instrumentation and sophisticated computational tools.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and FT-ICR mass spectrometers are crucial. Their ability to measure mass with very high accuracy allows for the clear separation of isotopologues, even distinguishing between a ¹³C label (mass difference of ~1.00335 Da) and a ²H label (mass difference of ~1.00628 Da) when they appear in the same metabolite. nih.govelsevierpure.com This capability is essential for deconvoluting the complex spectra that result from dual-labeled tracers.

Tandem Mass Spectrometry (MS/MS): MS/MS helps to pinpoint the location of isotopic labels within a metabolite. By fragmenting a labeled molecule and analyzing the masses of the resulting pieces, researchers can deduce which parts of the molecule originated from the tracer, providing deeper insight into reaction mechanisms.

Advanced Data Analysis Software: Interpreting the data from multi-isotope tracing experiments is challenging. nih.gov Specialized software is required to correct for the natural abundance of isotopes, calculate mass isotopomer distributions, and perform flux analysis. The development of algorithms that can handle the complexity of combined ¹³C and deuterium labeling is a key area of innovation. researchgate.net

These technological advancements are making it possible to extract increasingly detailed information from stable isotope tracing experiments, pushing the boundaries of metabolic research. mssm.edu

Potential for Elucidating Enzyme Kinetics and Regulatory Mechanisms

Isotopically labeled substrates are invaluable for studying the kinetics and mechanisms of enzymes. frontiersin.org L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) can be used to probe the action of key enzymes in ornithine metabolism, such as Ornithine Decarboxylase (ODC) and Ornithine Aminotransferase (OAT). nih.govnih.gov

Kinetic Isotope Effect (KIE): The presence of heavy isotopes (like deuterium) can sometimes slow down a chemical reaction. This is because bonds involving heavier isotopes are stronger and require more energy to break. By measuring the reaction rate with the deuterated tracer compared to the unlabeled substrate, researchers can determine the KIE. A significant KIE can indicate that the breaking of a C-H bond at the labeled position is a rate-limiting step in the enzyme's catalytic mechanism.

Tracing Reaction Mechanisms: The fate of the ¹³C and D₄ labels can confirm or refute proposed reaction mechanisms. For example, in the ODC-catalyzed decarboxylation of ornithine, the ¹³C at the 5-position is not involved, but in the subsequent conversion to proline, its position would be tracked. The deuterium labels would be tracked through the transamination reaction catalyzed by OAT. nih.govmdpi.com

EnzymeSubstrateMeasured ParameterMechanistic Insight
Ornithine Decarboxylase (ODC) L-Ornithine (5-¹³C)Release of ¹³CO₂ vs. ¹²CO₂Directly measures the rate of decarboxylation, the key step in polyamine synthesis. frontiersin.org
Ornithine Aminotransferase (OAT) L-Ornithine (4,4,5,5-D₄)Kinetic Isotope Effect (KIE)Determines if C-H bond cleavage at the 4 or 5 position is a rate-limiting step in the transamination reaction. nih.gov
Proline Synthesis L-Ornithine (5-¹³C; 4,4,5,5-D₄)Isotopic signature in ProlineTraces the complete atom transitions from ornithine to proline via glutamate-5-semialdehyde. nih.gov

Table 2: Application of L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄) in elucidating enzyme kinetics. The table shows how different isotopic labels on the ornithine molecule can be used to probe specific aspects of enzyme mechanisms.

Addressing Challenges in Stable Isotope Tracing Applications and Data Interpretation

Despite the power of stable isotope tracing, several challenges must be addressed to ensure accurate and meaningful results. nih.govresearchgate.net These challenges are often magnified when using complex, multi-labeled tracers like L-ORNITHINE:HCL (5-¹³C; 4,4,5,5-D₄).

Isotopic Scrambling: In some metabolic reactions, isotopes can be exchanged or moved to unexpected positions, which can complicate data interpretation. For example, deuterium atoms can sometimes exchange with protons in the aqueous environment of the cell. Careful experimental design and control experiments are needed to account for these effects.

Achieving Isotopic Steady State: For many flux analysis methods, it is assumed that the isotopic enrichment of intracellular metabolites has reached a steady state. nih.gov The time required to reach this state can vary significantly between different metabolites and pathways. Time-course experiments are often necessary to verify that a steady state has been achieved.

Data Complexity and Interpretation: The sheer volume and complexity of data generated by high-resolution mass spectrometry of samples labeled with dual tracers can be overwhelming. nih.gov Intuitive interpretation is often impossible, necessitating a reliance on sophisticated computational models. The development of more user-friendly and robust software for data analysis remains a critical need in the field. nih.govresearchgate.net

Tracer Availability and Cost: The chemical synthesis of complex, position-specific, multi-labeled compounds is often difficult and expensive, which can limit their accessibility for many researchers.

Addressing these challenges through careful experimental design, advanced analytical techniques, and improved computational tools will be crucial for fully realizing the potential of advanced tracers in metabolic research.

Q & A

Basic Research Questions

Q. How is L-Ornithine:HCl (5-13C; 4,4,5,5-D4) synthesized, and what methods ensure isotopic integrity during production?

  • Answer : The synthesis of isotopically labeled L-Ornithine:HCl involves deuterium and 13C incorporation at specific carbon positions. Metabolic engineering strategies, such as optimizing fermentation media components (e.g., inulin, peptone, MgSO₄) using response surface methodology (Box–Behnken design), are critical for high-yield production . Isotopic labeling typically employs precursor-directed biosynthesis or chemical deuteration under controlled pH and temperature to minimize isotopic scrambling. Purity and isotopic enrichment are validated via mass spectrometry and NMR .

Q. What analytical techniques are recommended for confirming the purity and isotopic enrichment of L-Ornithine:HCl (5-13C; 4,4,5,5-D4)?

  • Answer : High-resolution mass spectrometry (HRMS) is essential for verifying deuterium and 13C labeling efficiency. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, confirms positional isotopic incorporation. Chromatographic methods (e.g., HPLC with UV/RI detection) assess chemical purity, while tandem MS/MS can detect trace impurities. These protocols align with standards for stable isotope-labeled amino acids .

Q. How is L-Ornithine:HCl (5-13C; 4,4,5,5-D4) utilized in metabolic flux analysis (MFA)?

  • Answer : The compound serves as a tracer in MFA to study urea cycle dynamics or arginine biosynthesis. Cells or organisms are cultured with the labeled ornithine, and isotopic enrichment in downstream metabolites (e.g., citrulline, arginine) is quantified via LC-MS. This approach reveals flux distributions in pathways like the ornithine-urea cycle, particularly in hepatic or cancer cell models .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vivo and in vitro metabolic flux data when using L-Ornithine:HCl (5-13C; 4,4,5,5-D4)?

  • Answer : Discrepancies often arise from compartmentalization or indirect regulatory mechanisms (e.g., hormonal effects). For example, in vivo administration of L-ornithine alters peripheral clock genes via insulin secretion, which is absent in isolated fibroblasts . To address this, combine tracer studies with transcriptomic/metabolomic profiling (multi-omics) to identify systemic factors influencing flux . Validate hypotheses using knockout models or hormone receptor inhibitors.

Q. What metabolic engineering strategies enhance L-Ornithine production while preserving isotopic labeling fidelity?

  • Answer : Coordinated pathway optimization is critical. For example:

  • Degradation pathway suppression : Knock out genes like argF (ornithine carbamoyltransferase) to prevent ornithine catabolism.
  • Precursor competition : Overexpress gltA (citrate synthase) to boost oxaloacetate, a precursor for L-ornithine synthesis.
  • Synthetic pathway reinforcement : Modular engineering of argB (acetylglutamate kinase) and argD (acetylornithine transaminase) enhances flux . Isotopic integrity is maintained by using 13C-labeled glucose or acetate as carbon sources in minimal media .

Q. How does L-Ornithine:HCl (5-13C; 4,4,5,5-D4) facilitate multi-omics integration in studying drug mechanisms (e.g., Doxorubicin)?

  • Answer : In transcriptomic-metabolomic studies, isotopically labeled ornithine tracks urea cycle perturbations induced by drugs like Doxorubicin. For example, Doxorubicin downregulates ANKRD18B (a transcriptional regulator), altering L-ornithine levels in cervical cancer models. Coupling RNA-seq with 13C-tracing identifies metabolic nodes (e.g., arginase activity) linked to transcriptional changes, enabling mechanistic insights into drug resistance .

Methodological Considerations

Q. What experimental controls are essential when using L-Ornithine:HCl (5-13C; 4,4,5,5-D4) in circadian rhythm studies?

  • Answer : Include vehicle controls (e.g., saline) and isotopic controls (unlabeled ornithine) to distinguish isotopic effects from pharmacological actions. Monitor plasma insulin/glucose levels, as L-ornithine indirectly phase-shifts PER2 rhythms via insulin secretion . Use in vivo bioluminescence imaging (e.g., Per2::luc mice) to track real-time clock gene expression.

Q. How can researchers optimize isotopic tracer protocols to minimize background noise in LC-MS data?

  • Answer : Use stable isotope dilution analysis (SIDA) with internal standards (e.g., 15N-labeled ornithine). Employ high-resolution mass spectrometers (Q-TOF or Orbitrap) to distinguish 13C/D4-labeled ions from natural isotopes. Perform background subtraction using blank samples (media/cells without tracer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.